

# The Solubility of 6-Methylcoumarin in Organic Solvents: A Technical Guide

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## Compound of Interest

Compound Name: 6-Methylcoumarin

Cat. No.: B191867

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This technical guide provides a comprehensive overview of the solubility of **6-methylcoumarin** in various organic solvents. The information is compiled from available scientific literature and technical data sheets to support research, development, and formulation activities. This document presents quantitative solubility data in a structured format, details the experimental methodologies for solubility determination, and provides a visual representation of the experimental workflow.

## Executive Summary

**6-Methylcoumarin** (CAS 92-48-8), a synthetic fragrance and flavoring agent, exhibits a range of solubilities in different organic solvents, a critical parameter for its application in pharmaceuticals, cosmetics, and other industries. Generally, it is characterized by poor aqueous solubility but shows significant solubility in several common organic solvents. This guide captures the most up-to-date quantitative and qualitative solubility data to inform solvent selection and formulation design.

## Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for **6-methylcoumarin** in various solvents.

Table 1: Quantitative Solubility of **6-Methylcoumarin** in Select Solvents

Solvent	Temperature (K)	Mole Fraction (x)	Solubility (g/100 mL)	Citation
Ethanol	Not Specified	-	5.0	[1]
Dimethyl Sulfoxide (DMSO)	Not Specified	-	≥ 12.5	[2]

Note: The solubility of 1 g in 20 mL ethanol was converted to g/100 mL.

Table 2: Mole Fraction Solubility of **6-Methylcoumarin** in Ethanol-Water Mixtures

Mass Fraction of Ethanol	293.15 K	298.15 K	303.15 K	308.15 K	313.15 K	318.15 K	323.15 K
0.00 (Pure Water)	0.00004	0.00005	0.00006	0.00007	0.00009	0.00010	0.00012
0.10	0.00016	0.00019	0.00023	0.00027	0.00032	0.00037	0.00044
0.20	0.00059	0.00069	0.00081	0.00095	0.00111	0.00129	0.00150
0.30	0.00171	0.00197	0.00227	0.00262	0.00302	0.00348	0.00401
0.40	0.00412	0.00470	0.00536	0.00611	0.00696	0.00793	0.00902
0.50	0.00827	0.00935	0.01056	0.01191	0.01342	0.01511	0.01700
0.60	0.01479	0.01655	0.01850	0.02066	0.02305	0.02571	0.02866
0.70	0.02421	0.02688	0.02981	0.03303	0.03658	0.04049	0.04481
0.80	0.03681	0.04051	0.04456	0.04899	0.05386	0.05921	0.06509
0.90	0.05269	0.05777	0.06329	0.06930	0.07585	0.08301	0.09083
1.00 (Pure Ethanol)	0.07180	0.07833	0.08544	0.09319	0.10164	0.11086	0.12093

Data adapted from a study on the equilibrium solubility of **6-methylcoumarin** in ethanol-water mixtures.[\[3\]](#)[\[4\]](#)

Table 3: Qualitative Solubility of **6-Methylcoumarin** in Various Solvents

Solvent	Solubility Description	Citations
Water	Insoluble	[5][6]
Hot Water	Very Slightly Soluble	[6]
Petroleum Ether	Insoluble	[6]
Ethanol	Very Soluble	[5][6]
Diethyl Ether	Very Soluble	[5][6]
Benzene	Very Soluble	[5][6]
Chloroform	Slightly Soluble	[5][6]
Acetone	Soluble	
Oils	Soluble	[6]
Propylene Glycol	Insoluble	[1]
Vegetable Oils	Insoluble	[1]

## Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure. The "shake-flask" method is the gold standard for determining equilibrium solubility and was utilized in the studies providing quantitative data for **6-methylcoumarin**.

### Principle of the Shake-Flask Method

The shake-flask method involves equilibrating an excess amount of a solid compound with a specific solvent at a controlled temperature until the solution is saturated. The concentration of the dissolved solute in the saturated solution is then measured using a suitable analytical technique.

### Detailed Experimental Methodology

The following is a detailed protocol for determining the solubility of **6-methylcoumarin** in an organic solvent using the shake-flask method followed by HPLC analysis.

### 3.2.1 Materials and Equipment

- **6-Methylcoumarin** ( $\geq 99\%$  purity)
- Organic solvents (HPLC grade)
- Scintillation vials or sealed flasks
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.45  $\mu\text{m}$  PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a PDA or UV detector
- C18 HPLC column (e.g., 250 mm x 4.6 mm, 5  $\mu\text{m}$ )
- Analytical balance

### 3.2.2 Procedure

- Preparation of Saturated Solutions:
  - Add an excess amount of **6-methylcoumarin** to a series of vials, ensuring a visible amount of undissolved solid remains.
  - Add a known volume of the desired organic solvent to each vial.
  - Seal the vials to prevent solvent evaporation.
- Equilibration:
  - Place the vials in an orbital shaker set to a constant temperature (e.g., 298.15 K / 25 °C).
  - Shake the vials for a sufficient time to reach equilibrium (typically 24-72 hours). The presence of undissolved solid should be confirmed at the end of the equilibration period.

- Sample Separation:
  - After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
  - Carefully withdraw a sample from the supernatant using a syringe.
  - Filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. Alternatively, centrifuge the samples at high speed and collect the supernatant.
- Sample Analysis (HPLC):
  - Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of methanol and water (e.g., 50:50 v/v).<sup>[7]</sup>
  - Standard Preparation: Prepare a series of standard solutions of **6-methylcoumarin** of known concentrations in the solvent of interest.
  - Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against concentration.
  - Sample Injection: Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve. Inject the diluted sample into the HPLC system.
  - Quantification: Determine the concentration of **6-methylcoumarin** in the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

### 3.2.3 HPLC Conditions Example:

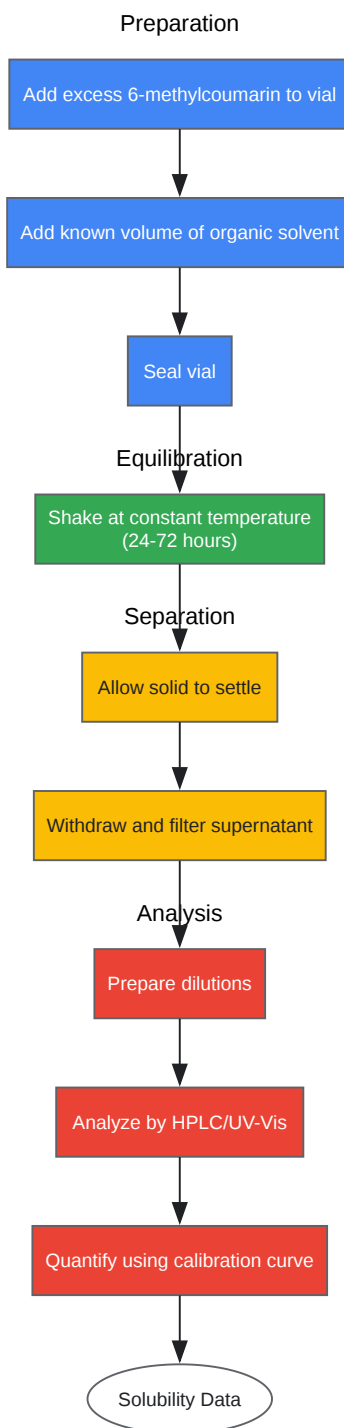
- Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm)<sup>[7]</sup>
- Mobile Phase: Methanol:Water (50:50 v/v)<sup>[7]</sup>
- Flow Rate: 0.7 mL/min<sup>[7]</sup>

- Detection Wavelength: 280 nm[7]
- Injection Volume: 20  $\mu$ L[7]
- Column Temperature: 40  $^{\circ}$ C[7]

## Visualized Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of **6-methylcoumarin**.

## Workflow for Shake-Flask Solubility Determination

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Caption: Shake-Flask Solubility Determination Workflow.



## Conclusion

This technical guide has summarized the known solubility of **6-methylcoumarin** in a range of organic solvents. While extensive quantitative data across a wide array of pure organic solvents is not readily available in the public domain, the provided data for ethanol, DMSO, and ethanol-water mixtures offers valuable benchmarks. The qualitative data consistently indicates high solubility in common non-polar and polar aprotic solvents. The detailed experimental protocol for the shake-flask method provides a robust framework for researchers to determine the solubility of **6-methylcoumarin** in specific solvent systems relevant to their work. This information is crucial for the effective formulation and application of this compound in various industrial and research settings.

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